molecular formula C8H10N2O2 B13814008 Benzenecarboximidamide,N-hydroxy-4-(hydroxymethyl)-

Benzenecarboximidamide,N-hydroxy-4-(hydroxymethyl)-

Katalognummer: B13814008
Molekulargewicht: 166.18 g/mol
InChI-Schlüssel: XAVQRXUCPQYHBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-HYDROXY-4-(HYDROXYMETHYL)BENZIMIDAMIDE is a chemical compound with the molecular formula C8H10N2O2. It is known for its unique structure, which includes a benzimidamide core with hydroxy and hydroxymethyl functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-HYDROXY-4-(HYDROXYMETHYL)BENZIMIDAMIDE typically involves the reaction of 4-methylbenzonitrile with hydroxylamine in ethanol. The reaction is carried out at 78°C for 18 hours, resulting in the formation of the desired product. Another method involves the reaction of amidoxime with anhydride in dichloromethane, followed by treatment with sodium hydroxide in dimethyl sulfoxide (DMSO) at room temperature.

Industrial Production Methods

Industrial production methods for N-HYDROXY-4-(HYDROXYMETHYL)BENZIMIDAMIDE are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-HYDROXY-4-(HYDROXYMETHYL)BENZIMIDAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxy and hydroxymethyl groups, which can participate in nucleophilic and electrophilic reactions .

Common Reagents and Conditions

Common reagents used in the reactions of N-HYDROXY-4-(HYDROXYMETHYL)BENZIMIDAMIDE include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from the reactions of N-HYDROXY-4-(HYDROXYMETHYL)BENZIMIDAMIDE depend on the specific reaction conditions. For example, oxidation reactions may yield benzoic acid derivatives, while reduction reactions may produce amine derivatives .

Wirkmechanismus

The mechanism of action of N-HYDROXY-4-(HYDROXYMETHYL)BENZIMIDAMIDE involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxymethyl groups play a crucial role in its reactivity and binding affinity to biological molecules. These interactions can lead to the modulation of enzymatic activities and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-HYDROXY-4-(HYDROXYMETHYL)BENZIMIDAMIDE is unique due to its specific functional groups and their arrangement on the benzimidamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C8H10N2O2

Molekulargewicht

166.18 g/mol

IUPAC-Name

N'-hydroxy-4-(hydroxymethyl)benzenecarboximidamide

InChI

InChI=1S/C8H10N2O2/c9-8(10-12)7-3-1-6(5-11)2-4-7/h1-4,11-12H,5H2,(H2,9,10)

InChI-Schlüssel

XAVQRXUCPQYHBS-UHFFFAOYSA-N

Isomerische SMILES

C1=CC(=CC=C1CO)/C(=N\O)/N

Kanonische SMILES

C1=CC(=CC=C1CO)C(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.